molecular formula C19H15ClFN3O4S B11378891 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11378891
M. Wt: 435.9 g/mol
InChI Key: DSPVIMZAVDGSEW-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, fluorobenzylsulfonyl, and methoxyphenyl groups. Its molecular formula is C19H15ClFN3O4S, and it has a molecular weight of approximately 435.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is usually achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Amidation: The final step involves the coupling of the sulfonylated pyrimidine with 4-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, helping to elucidate their functions and mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClFN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O4S/c1-28-15-8-6-14(7-9-15)23-18(25)17-16(20)10-22-19(24-17)29(26,27)11-12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,23,25)

InChI Key

DSPVIMZAVDGSEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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